4-Propoxy-2-butyn-1-ol
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Overview
Description
4-Propoxy-2-butyn-1-ol is an organic compound with the molecular formula C7H12O2 It is a member of the alkynol family, characterized by the presence of both an alkyne and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-2-butyn-1-ol typically involves the reaction of 2-butyn-1-ol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Butyn-1-ol+Propyl BromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxy-2-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a halide.
Major Products:
Oxidation: Formation of 4-propoxy-2-butynal or 4-propoxy-2-butynone.
Reduction: Formation of 4-propoxy-2-butene or 4-propoxybutane.
Substitution: Formation of 4-propoxy-2-butynyl chloride or bromide.
Scientific Research Applications
4-Propoxy-2-butyn-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propoxy-2-butyn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Butyn-1-ol: Shares the alkyne and alcohol functional groups but lacks the propoxy substituent.
3-Butyn-1-ol: Similar structure but with the alkyne group at a different position.
4-Pentyn-1-ol: Contains an additional carbon in the alkyne chain.
Uniqueness: 4-Propoxy-2-butyn-1-ol is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other alkynols may not be suitable.
Properties
CAS No. |
69704-26-3 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-propoxybut-2-yn-1-ol |
InChI |
InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h8H,2,5-7H2,1H3 |
InChI Key |
HCWMOGDFRDCBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC#CCO |
Origin of Product |
United States |
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